Psb-KD107 -

Psb-KD107

Catalog Number: EVT-10926318
CAS Number:
Molecular Formula: C20H22N6O2
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PSB-KD107 is a synthetic compound identified as an agonist for the G protein-coupled receptor known as GPR18. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing myogenesis and exhibiting vasodilatory effects. The compound is characterized by its high affinity and specificity for GPR18, with a reported effective concentration (EC50) of 0.56 micromolar in beta-arrestin recruitment assays using Chinese hamster ovary cells expressing the receptor .

Source and Classification

PSB-KD107 was developed as a stable synthetic analog of bioactive lipids, which are typically less stable and more challenging to store. This compound is classified under synthetic agonists targeting G protein-coupled receptors, specifically designed to activate GPR18 while exhibiting low affinity for other cannabinoid receptors such as CB1, CB2, and GPR55 . The chemical structure of PSB-KD107 is associated with various biological processes, including lipid metabolism and myogenic differentiation.

Synthesis Analysis

Methods and Technical Details

  1. Starting Materials: Appropriate precursors that can be modified through chemical reactions.
  2. Reactions: Key reactions may include alkylation, acylation, or cyclization to form the core structure.
  3. Purification: Techniques such as chromatography are employed to isolate and purify the final product.

The stability of PSB-KD107 allows it to be stored in crystalline form, facilitating its commercialization compared to natural bioactive lipids .

Molecular Structure Analysis

Structure and Data

The molecular formula for PSB-KD107 is C₁₉H₁₉N₃O₃S, with a molecular weight of 373.43 g/mol. The compound features a complex structure that includes:

  • A core aromatic system.
  • Functional groups that enhance its interaction with the GPR18 receptor.
  • A sulfur-containing moiety that may contribute to its biological activity.

The structural data indicates that PSB-KD107's design is optimized for receptor binding and activation, which is crucial for its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

PSB-KD107 undergoes several chemical reactions that are essential for its function as a GPR18 agonist:

  1. Receptor Binding: Upon administration, PSB-KD107 binds to GPR18, triggering downstream signaling pathways.
  2. Vasodilation: In studies involving rat aorta, PSB-KD107 demonstrated concentration-dependent relaxation of blood vessels precontracted with phenylephrine. This effect is mediated through endothelium-dependent mechanisms .
  3. Antioxidant Activity: The compound has shown antioxidant properties in assays measuring ferric reducing antioxidant power, indicating its potential protective effects against oxidative stress .
Mechanism of Action

Process and Data

The mechanism by which PSB-KD107 exerts its effects primarily involves:

  • Activation of GPR18: Upon binding to the receptor, PSB-KD107 activates intracellular signaling cascades including the phosphoinositide 3-kinase/Akt pathway, which plays a crucial role in cell survival and differentiation.
  • Myogenic Stimulation: In vitro studies have shown that PSB-KD107 enhances myoblast fusion into multinucleated myotubes, similar to the effects observed with other known myogenic agents like RvD2 .
  • Vasodilation Mechanism: The vasodilatory effect is attributed to increased nitric oxide production from endothelial cells upon GPR18 activation, leading to relaxation of vascular smooth muscle .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PSB-KD107 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water.
  • Stability: As a synthetic analog, it shows greater stability compared to natural bioactive lipids.
  • Melting Point: Specific melting point data has not been widely reported but can be inferred from similar compounds in its class.

These properties are essential for determining the appropriate formulation for therapeutic applications.

Applications

Scientific Uses

PSB-KD107 has several promising applications in scientific research:

  • Muscular Dystrophy Treatment: Due to its ability to stimulate myogenesis, there is potential for PSB-KD107 in treating conditions like Duchenne Muscular Dystrophy by promoting muscle regeneration .
  • Cardiovascular Research: Its vasodilatory effects make it a candidate for studies aimed at understanding vascular biology and developing treatments for cardiovascular diseases.
  • Antioxidant Research: Given its antioxidant activity, further exploration could lead to applications in mitigating oxidative stress-related conditions.
G-Protein-Coupled Receptor 18 Receptor Biology and PSB-KD107 Target Validation

Orphan G-Protein-Coupled Receptor Classification and Endocannabinoid System Integration

G-Protein-Coupled Receptor 18 remains classified as an orphan receptor within the class A G-protein-coupled receptor family due to the absence of consensus regarding its endogenous ligand and incomplete characterization of its signaling pathways. Despite sharing low sequence homology with canonical cannabinoid receptors (<15% with cannabinoid receptor type 1 and cannabinoid receptor type 2), G-Protein-Coupled Receptor 18 demonstrates significant integration into the endocannabinoid system through its functional responsiveness to lipid mediators. This receptor possesses a characteristic seven-transmembrane domain structure encoded on human chromosome 13q32 and exhibits constitutive basal activity in heterologous expression systems. G-Protein-Coupled Receptor 18 signals primarily through Gαi/o and Gαq/11 proteins, influencing multiple intracellular pathways including mitogen-activated protein kinase cascades and β-arrestin recruitment. The receptor's ability to recognize cannabinoid compounds—including Δ9-tetrahydrocannabinol, N-arachidonoylglycine, and resolvin D2—supports its designation as a candidate cannabinoid receptor, though controversies persist regarding ligand specificity and signaling outcomes across different experimental systems [8] [10].

PSB-KD107 as a Tool for G-Protein-Coupled Receptor 18 Deorphanization Studies

PSB-KD107 (chemical name: 8-[3-(1H-indol-3-yl)propyl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) represents a breakthrough pharmacological tool for G-Protein-Coupled Receptor 18 deorphanization. This tricyclic xanthine derivative emerged from structure-activity relationship optimization as the first non-lipid-like agonist with confirmed selectivity and superior potency over previously proposed endogenous activators. In β-arrestin recruitment assays using human embryonic kidney 293 cells expressing recombinant human G-Protein-Coupled Receptor 18, PSB-KD107 demonstrated an half-maximal effective concentration value of 0.562 micromolar, significantly outperforming Δ9-tetrahydrocannabinol (approximately 10-fold greater potency) and achieving substantially higher efficacy (approximately 150% of Δ9-tetrahydrocannabinol's maximal response). Crucially, PSB-KD107 exhibits >100-fold selectivity over cannabinoid receptor type 1, cannabinoid receptor type 2, and G-Protein-Coupled Receptor 55 at concentrations up to 10 micromolar, enabling specific interrogation of G-Protein-Coupled Receptor 18-mediated phenomena. This selectivity profile was instrumental in confirming G-Protein-Coupled Receptor 18-dependent vasorelaxant effects in isolated rat aorta, where pre-treatment with the selective G-Protein-Coupled Receptor 18 antagonist PSB-CB92 right-shifted the concentration-response curve without eliminating maximal response [2] [3] [9].

Table 1: Physicochemical and Pharmacological Profile of PSB-KD107

PropertyValueMeasurement Method
Molecular FormulaC₂₀H₂₂N₆O₂High-resolution mass spectrometry
Molecular Weight378.43 g/molCalculated from formula
Hydrogen Bond Donors1Computational prediction
Hydrogen Bond Acceptors2Computational prediction
Topological Polar Surface Area80.85 ŲComputational prediction
XLogP5.68Computational prediction
Lipinski's Rule Violations1 (high lipophilicity)Computational analysis
Human GPR18 EC₅₀0.562 μMβ-arrestin recruitment assay
Adenosine A2A Ki4.56 μMRadioligand binding

Receptor Expression Profiling in Cardiovascular and Immune Systems

Transcriptomic and immunohistochemical analyses reveal abundant G-Protein-Coupled Receptor 18 expression across cardiovascular and immune tissues. In the cardiovascular system, the receptor localizes to vascular endothelium and smooth muscle cells, with functional expression confirmed in rodent and human arterial preparations. Immune system expression profiling demonstrates high receptor density in spleen, thymus, peripheral blood leukocytes, and lymph nodes, with specific enrichment in microglial cells, macrophages, neutrophils, and CD8αα γδ T-cell receptor-positive lymphocytes. This distribution pattern aligns with G-Protein-Coupled Receptor 18's putative roles in vascular tone regulation and inflammatory resolution. Experimental evidence confirms protein expression in these tissues through western blotting and receptor-specific antibodies, though controversy persists regarding relative expression levels across immune cell subtypes. The development of PSB-KD107 facilitated validation of functional receptor expression through agonist-evoked calcium mobilization in primary endothelial cells and β-arrestin translocation in macrophage cell lines, providing unambiguous evidence of endogenous receptor signaling in these cell types independent of cannabinoid receptor type 1 or cannabinoid receptor type 2 activation [1] [3] [8].

Properties

Product Name

Psb-KD107

IUPAC Name

9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H22N6O2/c1-23-17-16(18(27)24(2)20(23)28)26-10-5-9-25(19(26)22-17)11-8-13-12-21-15-7-4-3-6-14(13)15/h3-4,6-7,12,21H,5,8-11H2,1-2H3

InChI Key

PUJKERUFRDZALE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCC4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.